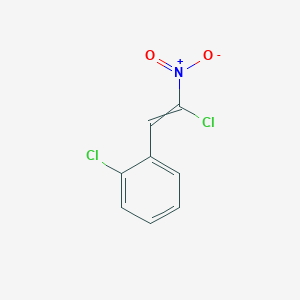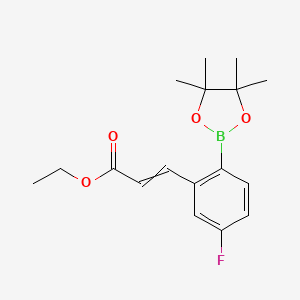
(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is an organic compound that features a boron-containing moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the reaction of 5-fluoro-2-iodophenylboronic acid with ethyl acrylate under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to synthesize analogs of biologically active molecules, which can then be tested for therapeutic properties. Its fluorine atom may enhance the metabolic stability and bioavailability of these analogs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its boron moiety can impart desirable characteristics like thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boron moiety interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-Ethyl 3-(5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: Similar structure but with a bromine atom instead of fluorine.
(E)-Ethyl 3-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate makes it unique compared to its bromine and chlorine analogs. Fluorine can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and stability. Additionally, fluorine’s small size and high electronegativity can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Propiedades
Fórmula molecular |
C17H22BFO4 |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
ethyl 3-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H22BFO4/c1-6-21-15(20)10-7-12-11-13(19)8-9-14(12)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3 |
Clave InChI |
LEXGRTTXIWPDBG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


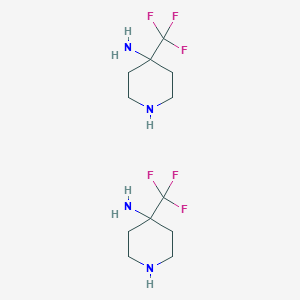
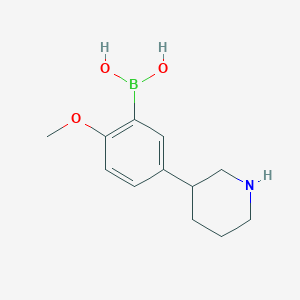


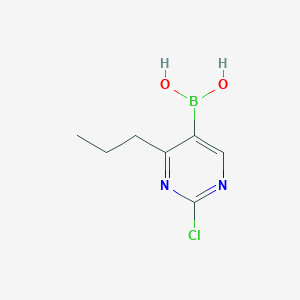




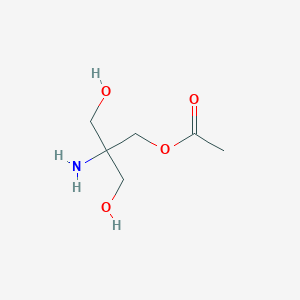
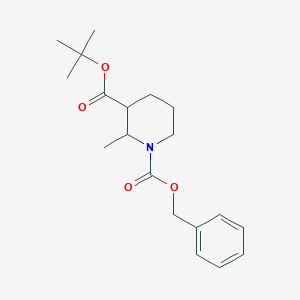
![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)
